

Exploring the agrochemical applications of 5-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloropyridine-2-carboxamide

Cat. No.: B1370317

[Get Quote](#)

An In-Depth Technical Guide to the Agrochemical Applications of **5-Chloropyridine-2-carboxamide**

Abstract

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has positioned pyridine derivatives as a cornerstone of modern agrochemical research. Among these, **5-Chloropyridine-2-carboxamide** and its related structures represent a pivotal class of molecules, primarily recognized for their potent fungicidal properties. This technical guide provides a comprehensive exploration of **5-Chloropyridine-2-carboxamide**, detailing its synthesis, physicochemical characteristics, and core mechanism of action. We delve into its role as a Succinate Dehydrogenase Inhibitor (SDHI), a critical mode of action that disrupts fungal respiration. Furthermore, this document outlines standardized experimental protocols for evaluating its bio-efficacy, presents comparative data, and discusses the broader implications for developing next-generation fungicides for effective disease management in modern agriculture.

Introduction: The Pyridine Carboxamide Scaffold in Agrochemicals

The pyridine ring is a versatile heterocyclic scaffold widely employed in the design of biologically active molecules for both pharmaceutical and agricultural applications.^[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal building block

for compounds that can interact with specific biological targets. When combined with a carboxamide functional group, the resulting pyridine carboxamide structure becomes a highly effective pharmacophore, particularly for targeting metabolic enzymes.

In the agrochemical sector, this scaffold is the foundation for one of the most important and fastest-growing classes of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).^[2] These compounds, often referred to simply as "carboxamides," have demonstrated broad-spectrum activity against a wide array of devastating plant pathogens. **5-Chloropyridine-2-carboxamide** is a representative member of this chemical family, serving as both a key intermediate and a potential active ingredient in its own right.^{[3][4]} This guide will elucidate the scientific principles that underpin its utility in crop protection.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its formulation and application. **5-Chloropyridine-2-carboxamide** is a stable crystalline solid, and its key properties are summarized below.

Table 1: Physicochemical Properties of 5-Chloropyridine-2-carboxamide

Property	Value	Reference
CAS Number	370104-72-6	[5]
Molecular Formula	C ₆ H ₅ ClN ₂ O	[5]
Molecular Weight	156.57 g/mol	[5]
Appearance	Off-white to light tan crystalline powder	[6] (related compound)
Precursor CAS	86873-60-1 (5-Chloropyridine-2-carboxylic acid)	[3]

Synthetic Pathway

The synthesis of **5-Chloropyridine-2-carboxamide** is typically achieved through a multi-step process starting from readily available pyridine derivatives. A common and efficient route

begins with the chlorination of 2-aminopyridine, followed by conversion to the corresponding carboxylic acid, and finally, amidation.

Causality in Synthesis: The choice of a precursor like 2-aminopyridine is strategic due to its commercial availability.^[7] The chlorination step is crucial for establishing the correct substitution pattern on the pyridine ring, which is essential for biological activity. The conversion of the amino group to a carboxylic acid via diazotization and subsequent reactions provides the necessary functional group for the final amidation step. The final amidation is the key step that forms the carboxamide linkage, which is critical for binding to the target enzyme.^[2]

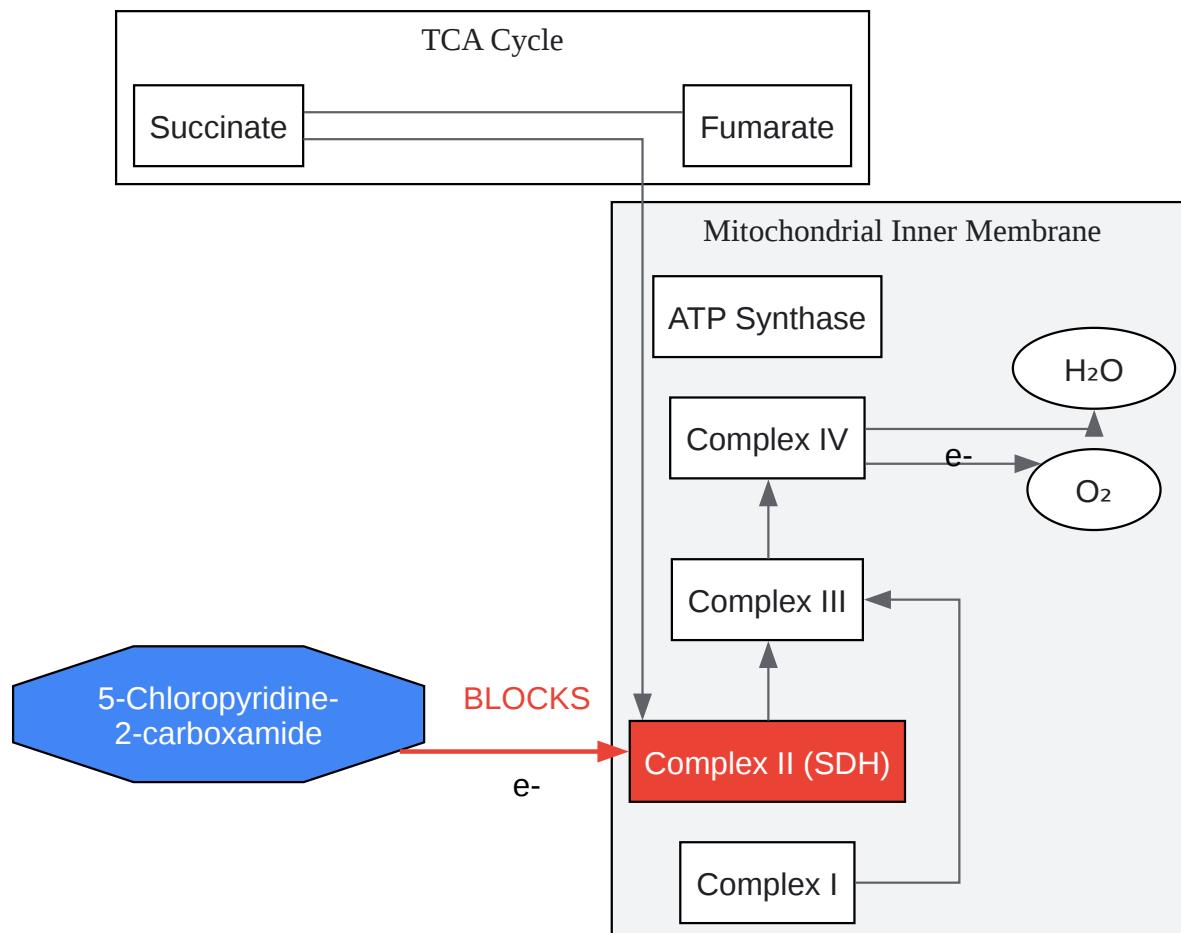
Synthesis of 5-Chloropyridine-2-carboxamide

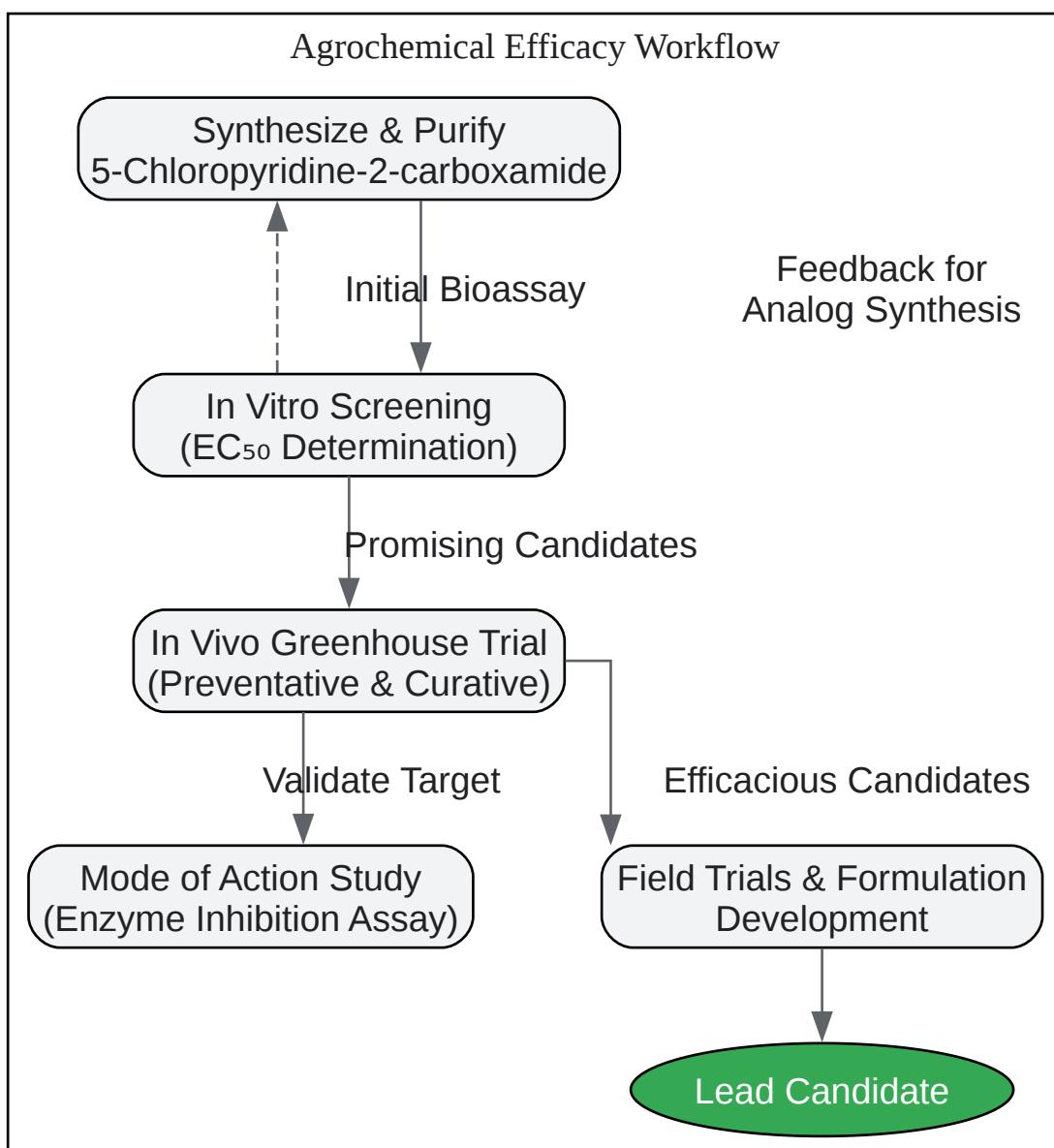
2-Aminopyridine

Chlorination
(e.g., NCS, HCl)

2-Amino-5-chloropyridine

Sandmeyer Reaction
(NaNO_2 , CuCN)


5-Chloropyridine-2-carbonitrile


Hydrolysis
(H_2SO_4 , H_2O)

5-Chloropyridine-2-carboxylic acid

Amidation
(1. SOCl_2
2. NH_4OH)

5-Chloropyridine-2-carboxamide

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 5. 5-Chloropyridine-2-carboxamide [myskinrecipes.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Exploring the agrochemical applications of 5-Chloropyridine-2-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1370317#exploring-the-agrochemical-applications-of-5-chloropyridine-2-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com